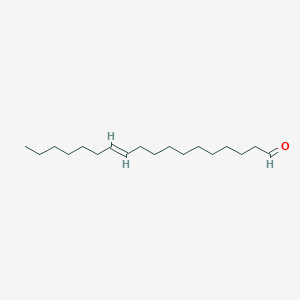

11-Octadecenal

Beschreibung

Significance in Chemical Ecology and Semiochemistry

Chemical ecology is the study of the chemicals involved in the interactions of living organisms. Semiochemistry, a subdiscipline, focuses on semiochemicals – chemicals that mediate interactions between organisms. These can be intraspecific (pheromones) or interspecific (allelochemicals like allomones and kairomones). semanticscholar.org (Z)-11-Octadecenal holds significance in this field primarily as an insect pheromone, a chemical signal used for communication between individuals of the same species. ontosight.aijaydevchemicals.com

Research has identified (Z)-11-octadecenal as a component in the chemical communication systems of various insect species, particularly moths and beetles. ontosight.ai It functions as a sex pheromone in several species, playing a crucial role in mate recognition and attraction. semanticscholar.orgmedchemexpress.com For instance, it has been identified as a female pheromone in species like the rice leaffolder moth and is a precursor to the sex pheromone of Earias species (Egyptian stemborer). medchemexpress.comalfa-chemistry.com In the luna moth (Actias luna), (Z)-11-octadecenal is one of the compounds found in female pheromone gland extracts that elicit responses from male antennae. researchgate.netresearchgate.netcabidigitallibrary.org While in A. luna the primary attractant is a different compound, (Z)-11-octadecenal is present and contributes to the complex blend. researchgate.net

Beyond sex attraction, (Z)-11-octadecenal can also be involved in other forms of chemical communication. It has been detected in the repellent secretions of certain bumblebee species, contributing to avoidance behavior in honeybees and acting as a repellent during nest invasion. umons.ac.be This highlights its diverse functional roles within semiochemical communication.

The study of (Z)-11-octadecenal within chemical ecology provides insights into insect behavior, species interactions, and evolutionary processes. Understanding the composition and function of such semiochemicals is fundamental to developing strategies for pest monitoring and control that are specific and environmentally sound. semanticscholar.orgjaydevchemicals.com

Historical Context of Discovery in Insect Chemical Communication

The history of discovering chemical compounds involved in insect communication dates back to the isolation and identification of bombykol, the sex pheromone of the silkworm (Bombyx mori), in the 1950s. semanticscholar.org This pioneering work by Karlson and Butenandt laid the foundation for the field of insect chemical ecology and led to the coining of the term "pheromone" in 1959. semanticscholar.org

Following the initial discoveries, research into insect pheromones expanded rapidly, driven by advancements in analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG). These techniques allowed researchers to isolate, identify, and determine the biological activity of minute quantities of volatile compounds produced by insects.

The identification of (Z)-11-octadecenal as an insect semiochemical emerged from these broader efforts to understand the chemical language of insects. Early studies focused on identifying the components of sex pheromone blends in various moth species. For example, research on the southwestern corn borer (Diatraea grandiosella) in the 1980s involved isolating and evaluating several 16- and 18-carbon aldehydes, including (Z)-11-octadecenal, from female gland rinses to determine their role in male attraction. nih.gov While (Z)-11-octadecenal itself was not found to be a primary attractant in the specific blend for D. grandiosella, its presence and evaluation were part of the systematic investigation into the chemical communication of this pest species. nih.gov

Later research continued to identify (Z)-11-octadecenal as a component in the pheromone systems of other insects, such as the rice leaffolder moth and the luna moth, through detailed chemical analysis of glandular extracts and behavioral assays. medchemexpress.comresearchgate.netresearchgate.netcabidigitallibrary.org The synthesis of authentic standards of compounds like (Z)-11-octadecenal was crucial for confirming their identity and biological activity in field trials. researchgate.netresearchgate.net

The inclusion of (Z)-11-octadecenal in databases of insect semiochemicals, such as The Pherobase, further solidifies its recognized role in chemical communication across different insect taxa. pherobase.com The historical trajectory of its discovery is intertwined with the development of analytical chemistry and the growing understanding of the complexity and specificity of chemical signals in mediating insect behaviors.

Table 1: Insect Species Utilizing (Z)-11-Octadecenal in Chemical Communication

| Insect Species | Role of (Z)-11-Octadecenal | Reference |

| Rice Leaffolder Moth | Female Pheromone | medchemexpress.com |

| Earias species | Precursor to Sex Pheromone | alfa-chemistry.com |

| Luna Moth (Actias luna) | Pheromone Gland Component (elicits antennal response) | researchgate.netresearchgate.netcabidigitallibrary.org |

| Bombus vestalis (Cuckoo Bumblebee) | Component in Repellent Secretions | umons.ac.be |

Table 2: Examples of Research Findings Related to (Z)-11-Octadecenal

| Research Area | Key Finding | Reference |

| Southwestern Corn Borer (Diatraea grandiosella) Pheromone Identification | (Z)-11-octadecenal evaluated as a potential pheromone component but not primary attractant in the identified blend. | nih.gov |

| Luna Moth (Actias luna) Pheromone Identification | (Z)-11-octadecenal identified in female gland extracts eliciting male antennal responses. | researchgate.netresearchgate.netcabidigitallibrary.org |

| Bombus vestalis Repellent Secretions | (Z)-11-octadecenal present in cephalic secretions causing avoidance behavior in honeybees. | umons.ac.be |

11-Octadecenal: Occurrence and Biological Context

This compound is a fatty aldehyde with the chemical formula C₁₈H₃₄O. It is an unsaturated long-chain aldehyde. The (Z)-isomer, (Z)-11-octadecenal, is also known by the synonym cis-11-n-octadecenal or Z11-18:Ald. alfa-chemistry.comflvc.orgpherobase.com Its PubChem CID is 5283382. nih.gov

Occurrence and Biological Context

This compound has been identified in various biological systems, primarily recognized for its role as a semiochemical.

Identification as a Sex Pheromone Component in Lepidoptera

This compound is a known component of the sex pheromones in several species of moths within the order Lepidoptera. pherobase.com

In the family Pyralidae, this compound is a component of the sex pheromone in several notable pest species. (Z)-11-octadecenal is a component of the sex pheromone of the Japanese rice leaffolder moth, Cnaphalocrocis medinalis. theclinivex.com The sex pheromone of C. medinalis is reported to consist of four components: (Z)-11-octadecenal, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol, in a specific ratio. biorxiv.orgresearchgate.netresearchgate.netoup.com Field tests have shown that a synthetic blend of these components is attractive to male C. medinalis moths. researchgate.net

Chilo suppressalis, the rice stem borer, is another significant pest where this compound is involved, although the primary sex pheromone components identified were initially (Z)-11-hexadecenal and (Z)-13-octadecenal. oup.comjircas.go.jpricesci.orgtandfonline.com However, some sources also list (Z)-11-octadecenal as an attractant sex pheromone used in the management of Chilo suppressalis. researchgate.net

In the lesser wax moth, Achroia grisella, the male moths emit a sex pheromone composed of two components: n-undecanal and cis-11-n-octadecenal (Zthis compound). flvc.orgalmhult.sewikipedia.org This pheromone blend is attractive to females over long distances. flvc.orgwikipedia.org

Here is a table summarizing the presence of this compound in these Pyralidae species:

| Species | Family | Role in Pheromone | Isomer(s) Identified |

| Chilo suppressalis | Pyralidae | Component of attractant sex pheromone (in some blends) researchgate.net | (Z)-11-octadecenal researchgate.net |

| Cnaphalocrocis medinalis | Pyralidae | Component of sex pheromone theclinivex.combiorxiv.orgresearchgate.netresearchgate.netoup.com | (Z)-11-octadecenal theclinivex.combiorxiv.orgresearchgate.netresearchgate.netoup.com |

| Achroia grisella | Pyralidae | Component of male sex pheromone flvc.orgalmhult.sewikipedia.org | cis-11-n-octadecenal (Zthis compound) flvc.orgwikipedia.org |

In the family Bombycidae, (E)-11-octadecenal (E11-18:Ald) has been identified as a major component in the pheromone glands of the female tea cluster caterpillar, Andraca bipunctata, in Taiwan. nih.govresearchgate.net Other components identified included octadecanal, (E)-14-octadecenal, and (E,E)-11,14-octadecadienal. nih.govresearchgate.net The ratio of these components varied, with (E,E)-11,14-octadecadienal being reported as the sex pheromone in Taiwan populations based on field trapping tests. nih.gov However, studies on mainland China populations of A. bipunctata identified (E,E)-11,14-octadecadienal as the component eliciting responses from male antennae and being attractive in field tests. tea-science.com While (E)-11-octadecenal was found in the gland extract in Taiwan, the primary attractant appears to be the diene. nih.govtea-science.com

Within the family Noctuidae, (Z)-11-octadecenal is a component of the female sex pheromone of the spotted bollworm, Earias vittella. pherobase.comcabidigitallibrary.orgrroij.comnih.gov The sex pheromone of E. vittella has been identified as a mixture of several components, including hexadecanal, (Z)-11-hexadecenal, (E,E)-10,12-hexadecadienal, octadecanal, (Z)-11-octadecenal, and (E,E)-10,12-hexadecadien-1-ol in a specific ratio. cabidigitallibrary.orgnih.gov Field testing indicated that a blend including (Z)-11-octadecenal was attractive to male E. vittella moths. cabidigitallibrary.orgnih.gov

While primarily known in Lepidoptera, related octadecenals have been studied in other insect species. For example, (Z)-4-undecenal, a shorter chain aldehyde, has been identified as a female-released pheromone in Drosophila melanogaster that elicits flight attraction in both sexes. nih.govresearchgate.netnih.gov Its precursor is a cuticular hydrocarbon. nih.govresearchgate.net While not this compound, this highlights the role of unsaturated aldehydes in Drosophila chemical communication.

Other species where (Z)-11-Octadecenal is listed as a semiochemical include Diatraea grandiosella (Southwestern corn borer) and Earias insulana (Egyptian bollworm) in Lepidoptera, as well as Actias luna (Luna moth) and Manduca sexta (Tobacco hornworm). pherobase.comresearchgate.net

Here is a table summarizing the presence of this compound in other insect species:

| Species | Order | Family | Role in Pheromone | Isomer(s) Identified |

| Andraca bipunctata | Lepidoptera | Bombycidae | Component of female pheromone (Taiwan population) nih.govresearchgate.net | (E)-11-octadecenal nih.govresearchgate.net |

| Earias vittella | Lepidoptera | Noctuidae | Component of female sex pheromone pherobase.comcabidigitallibrary.orgrroij.comnih.gov | (Z)-11-octadecenal pherobase.comcabidigitallibrary.orgnih.gov |

| Diatraea grandiosella | Lepidoptera | Crambidae | Semiochemical (Pheromone) pherobase.com | (Z)-11-Octadecenal pherobase.com |

| Earias insulana | Lepidoptera | Noctuidae | Semiochemical (Pheromone) pherobase.com | (Z)-11-Octadecenal pherobase.com |

| Actias luna | Lepidoptera | Saturniidae | Semiochemical (Pheromone) pherobase.com | (Z)-11-Octadecenal pherobase.com |

| Manduca sexta | Lepidoptera | Sphingidae | Component of female pheromone researchgate.net | (Z)-11-octadecenal researchgate.net |

Presence in Other Biological Secretions and Organisms

Beyond insects, this compound has been detected in secretions of other organisms.

This compound has been found in the femoral gland secretions of reptiles. researchgate.net Analysis of the lipophilic fraction of femoral gland secretions from Galápagos iguanas (Amblyrhynchus and Conolophus genera) has revealed the presence of various compounds, including aldehydes. researchgate.netnih.govresearchgate.net Specifically, this compound has been reported in the femoral gland secretions of Galápagos marine iguanas (Amblyrhynchus cristatus). researchgate.netnih.gov While the study noted that the structural group of aldehydes was entirely absent in marine iguanas compared to land iguanas in their analysis of lipophilic compounds, another part of the same study's data table lists this compound as present in marine iguana secretions. researchgate.netnih.gov Femoral gland secretions in lizards are known to play a role in chemical communication, including mate selection and social interactions. researchgate.netnih.govpodarcis.eupodarcis.de

Here is a table summarizing the presence of this compound in reptilian femoral gland secretions:

| Organism | Type of Secretion | Presence of this compound |

| Galápagos iguanas | Femoral gland secretions | Detected researchgate.netnih.gov |

| Amblyrhynchus cristatus (Galápagos marine iguana) | Femoral gland secretions | Detected researchgate.netnih.gov |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

56554-95-1 |

|---|---|

Molekularformel |

C18H34O |

Molekulargewicht |

266.5 g/mol |

IUPAC-Name |

octadec-11-enal |

InChI |

InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h7-8,18H,2-6,9-17H2,1H3 |

InChI-Schlüssel |

YSSVMXHKWSNHLH-UHFFFAOYSA-N |

SMILES |

CCCCCCC=CCCCCCCCCCC=O |

Isomerische SMILES |

CCCCCC/C=C/CCCCCCCCCC=O |

Kanonische SMILES |

CCCCCCC=CCCCCCCCCCC=O |

Reinheit |

96% |

Synonyme |

Z11-18:Ald; |

Herkunft des Produkts |

United States |

Occurrence and Biological Context

Presence in Other Biological Secretions and Organisms

Microbial Volatile Organic Compound Profiles (e.g., Antrodia cinnamomea)

11-Octadecenal is a chemical compound that has been identified as a volatile organic compound (VOC) produced by certain microorganisms. VOCs are metabolic products released by microorganisms into their environment and can contribute to characteristic odors or have biological signaling functions. nih.gov

Research into the volatile profiles of medicinal fungi, such as Antrodia cinnamomea (also known by synonyms like Antrodia camphorata or Taiwanofungus camphoratus), has revealed the presence of this compound. Antrodia cinnamomea is a fungus endemic to Taiwan, traditionally valued for its potential health benefits. nih.govmdpi.comnih.govnchu.edu.tw Studies have focused on the diverse metabolites produced by A. cinnamomea, including triterpenoids, benzenoids, and polysaccharides, which are associated with various biological activities. nih.govmdpi.comnih.gov

In an investigation into the effects of extracts from Cinnamomum camphora on A. cinnamomea in submerged culture, this compound was detected as one of the volatile compounds present in the petroleum ether extract of Cinnamomum camphora stems. oup.comscribd.com While this study primarily focused on the effect of alpha-terpineol (B3430122) from C. camphora on the triterpenoid (B12794562) production of A. cinnamomea, the detection of this compound in the extract used to supplement the fungal culture is noteworthy in the context of microbial interactions and the chemical environment during cultivation. oup.comscribd.com

The relative peak area of this compound in the GC-MS analysis of the petroleum ether extract of Cinnamomum camphora stems was reported as 0.86%. oup.com This indicates its presence as a component within the complex mixture of volatile compounds in this specific extract.

The following table summarizes the relative abundance of this compound detected in the petroleum ether extract of Cinnamomum camphora stems in one study:

| Compound Name | Relative Peak Area (%) |

| 3-Methyl-hexane | 1.47 |

| Triacontane | 1.26 |

| 2-Methyl-1-hexadecanol | 1.53 |

| This compound | 0.86 |

| Benzene | 1.14 |

| α-Pinene | 0.50 |

| Methyl benzene | 3.12 |

| Camphene | 0.17 |

| 2-β-Pinene | 0.68 |

| Sabinene | 1.25 |

| α-Terpineol | Not specified in this partial list |

Note: This table presents a partial list of compounds detected in the petroleum ether extract of Cinnamomum camphora stems, focusing on those listed alongside this compound in the source. oup.com

The presence of this compound in the volatile profile of substances associated with Antrodia cinnamomea cultivation highlights the complexity of the chemical environment in which this fungus grows and the potential for interactions between the fungus and compounds from its growth medium or associated flora. oup.comscribd.com Further research is needed to fully understand the origin (whether solely from the substrate or also produced by the fungus itself) and the specific biological role, if any, of this compound in the life cycle or metabolic processes of Antrodia cinnamomea.

Biosynthesis and Metabolic Pathways of 11 Octadecenal

Enzymatic Mechanisms and Pathways

The production of 11-Octadecenal is facilitated by specific enzymatic reactions that modify fatty acid precursors. These mechanisms can involve the elongation and desaturation of fatty acid chains, followed by a reduction step to yield the aldehyde.

De Novo Biosynthesis vs. Biotransformation Processes

The generation of this compound can occur through de novo biosynthesis, where the compound is synthesized from simpler precursors within the organism, or via biotransformation processes, which involve the modification of existing fatty acids or other related molecules researchgate.net. In the context of insect pheromones, de novo synthesis from fatty acid precursors within specialized glands is a primary route. Biotransformation might involve the conversion of dietary lipids or stored fats into the specific fatty acid precursors required for this compound production. Biotechnological approaches often utilize recombinant microorganisms engineered to perform either de novo synthesis or biotransformation for producing fatty aldehydes like this compound google.comgoogle.comnih.gov.

Carboxylic Acid Reductase Activity in Fatty Acid Derivatization

A key enzymatic step in the biosynthesis of fatty aldehydes from fatty acids is the reduction of the carboxylic acid group to an aldehyde. This reaction is catalyzed by enzymes such as carboxylic acid reductases (CARs) or fatty acyl-CoA reductases (FARs) researchgate.netfrontiersin.orgrcsb.org. CARs typically utilize ATP and NADPH as cofactors to convert free fatty acids into aldehydes researchgate.netrcsb.org. FARs, on the other hand, act on fatty acyl-CoA substrates, reducing them to fatty alcohols, often through an aldehyde intermediate frontiersin.org. In some organisms, the aldehyde intermediate is released by the FAR, while in others, it is directly reduced to the alcohol without being released frontiersin.org. The specific enzyme involved dictates whether the direct product is an aldehyde or an alcohol, with subsequent enzymatic steps potentially interconverting these forms (e.g., alcohol oxidase or dehydrogenase activity) google.comiupac.org. Studies have explored engineering CARs for the selective synthesis of fatty aldehydes researchgate.net.

Pheromone Biosynthetic Activating Neuropeptide (PBAN) Regulation

In many moth species, the biosynthesis of sex pheromones, including fatty aldehydes like this compound, is under hormonal control, primarily regulated by the Pheromone Biosynthetic Activating Neuropeptide (PBAN) iupac.orgmedchemexpress.comresearchgate.net. PBAN is a neuropeptide that triggers a signal transduction cascade in the pheromone gland cells, leading to the activation of the enzymes involved in the pheromone biosynthetic pathway researchgate.net. This regulation ensures that pheromone production is timed precisely with reproductive readiness. Research has shown that PBAN can influence the expression levels and activity of key enzymes, such as desaturases and reductases, which are crucial for synthesizing specific pheromone components like this compound researchgate.netresearchgate.net.

Genetic Regulation of Biosynthetic Enzymes

The expression of the enzymes involved in the biosynthesis of this compound is subject to genetic regulation. This regulation can be influenced by developmental cues, environmental factors, and hormonal signals like PBAN researchgate.netsippe.ac.cn. Studies in various organisms have identified genes encoding desaturases, reductases, and other enzymes critical for fatty aldehyde synthesis google.comgoogle.combiorxiv.org. The transcriptional regulation of these genes determines the levels of the corresponding enzymes and, consequently, the rate of this compound production. For instance, research on moth pheromone biosynthesis has investigated the genes encoding fatty acyl desaturases and fatty acyl reductases and how their expression is controlled researchgate.netresearchgate.netbiorxiv.org.

Precursors and Metabolic Flux Analysis

The primary precursors for this compound biosynthesis are typically fatty acids of appropriate chain length and unsaturation. For this compound, an 18-carbon fatty acid with a double bond at the delta-11 position, such as (Z)-11-octadecenoic acid (vaccenic acid) or potentially oleic acid (cis-9-octadecenoic acid) followed by double bond isomerization or migration, would serve as a direct precursor to the aldehyde reduction step biorxiv.orgscialert.net. The fatty acid precursors are often derived from the organism's lipid metabolism, either through de novo fatty acid synthesis or the mobilization of stored lipids.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the flow of metabolites through a metabolic network under specific conditions nih.govplos.orgnih.gov. While specific MFA data directly detailing the flux towards this compound biosynthesis in its natural context is limited in the provided search results, MFA has been applied to understand fatty acid metabolism and the production of fatty acid derivatives in various systems, including engineered microorganisms nih.govnih.gov. Applying MFA to organisms that produce this compound could provide quantitative insights into the rates of the different enzymatic steps, identify potential bottlenecks in the pathway, and help in understanding how genetic or environmental changes affect the metabolic flux towards this compound production. This information is valuable for metabolic engineering efforts aimed at optimizing the biotechnological production of this compound.

Table 1: Key Enzymes and Regulatory Molecule in this compound Biosynthesis

| Molecule Name | Role in Biosynthesis |

| Carboxylic Acid Reductase (CAR) | Catalyzes reduction of fatty acid to aldehyde. researchgate.netrcsb.org |

| Fatty Acyl-CoA Reductase (FAR) | Catalyzes reduction of fatty acyl-CoA to alcohol/aldehyde. frontiersin.org |

| Fatty Acyl Desaturase | Introduces double bonds into fatty acid chains. google.comresearchgate.netbiorxiv.org |

| Pheromone Biosynthetic Activating Neuropeptide (PBAN) | Hormonal regulator of pheromone biosynthesis. iupac.orgmedchemexpress.comresearchgate.net |

Table 2: Potential Fatty Acid Precursors for this compound

| Fatty Acid Name | Structure | Relevance to this compound Biosynthesis |

| (Z)-11-Octadecenoic Acid (Vaccenic Acid) | C18:1, Δ11 (cis) | Direct precursor if reduced at the carboxyl group. biorxiv.org |

| (Z)-9-Octadecenoic Acid (Oleic Acid) | C18:1, Δ9 (cis) | Potential precursor requiring double bond isomerization/migration and reduction. scialert.net |

Note: Interactive data tables would allow users to sort, filter, and potentially visualize the data presented.

Chemical Ecology and Inter Organismal Communication

Role in Intraspecific Communication

Within a species, 11-octadecenal can function as a key component of sex pheromones, facilitating mate attraction and reproductive processes. ontosight.ai

Sex Pheromone Blends and Ratios in Mate Attraction

This compound is often found as a component in the sex pheromone blends of various lepidopteran species. The specific blend composition and the precise ratios of the components are critical for attracting conspecific males. dntb.gov.uamdpi.comgoogle.com

For instance, in the Japanese rice leaffolder moth, Cnaphalocrocis medinalis, (Z)-11-octadecenal (Z11-18:Ald) is identified as one of four sex pheromone components. The blend from female ovipositor extracts includes (Z)-11-octadecenal, (Z)-13-octadecenal (Z13-18:Ald), (Z)-11-octadecen-1-ol (Z11-18:OH), and (Z)-13-octadecen-1-ol (Z13-18:OH) in a specific ratio. researchgate.netnih.govbiorxiv.orgmdpi.com This ratio has been reported as 11:100:24:36 for the Japanese population. researchgate.netnih.govmdpi.com Field bioassays have shown that the aldehyde components, including (Z)-11-octadecenal, are essential for male attraction. researchgate.net

In the rough bollworm, Earias huegeliana, (Z)-11-octadecenal is present in female gland extracts as one of four compounds, alongside (E,E)-10,12-hexadecadienal, (E,E)-10,12-hexadecadienol, and (Z)-11-hexadecenal. The ratio in gland extracts was found to be 4:1:1:1 for (E,E)-10,12-hexadecadienal, (E,E)-10,12-hexadecadienol, (Z)-11-hexadecenal, and (Z)-11-octadecenal, respectively. academicjournals.org While (E,E)-10,12-hexadecadienal and (Z)-11-hexadecenal were found to be essential for the attractiveness of the blend, the specific contribution of (Z)-11-octadecenal within this blend to mate attraction was also noted. academicjournals.org

In the luna moth, Actias luna, (11Z)-11-octadecenal (Z11–18:Ald) has been identified in pheromone gland extracts of female moths and elicits responses from male antennae. researchgate.netcabidigitallibrary.org While synthetic (6E,11Z)-6,11-octadecadienal (E6,Z11–18:Ald) as a single component attracted male moths, the addition of (6E)-6-octadecenal (E6–18:Ald) appeared to enhance attraction, whereas the addition of (11Z)-11-octadecenal did not show the same enhancing effect in the tested blends. researchgate.net

The precise ratios of components in these pheromone blends are critical for their effectiveness in attracting conspecific males. dntb.gov.uamdpi.comgoogle.com

Here is a summary of pheromone blend compositions involving (Z)-11-Octadecenal in certain species:

| Species | Common Name | Pheromone Components (and Ratio) | Source Tissue |

| Cnaphalocrocis medinalis | Japanese Rice Leaffolder Moth | (Z)-11-octadecenal (11), (Z)-13-octadecenal (100), (Z)-11-octadecen-1-ol (24), (Z)-13-octadecen-1-ol (36) researchgate.netnih.govmdpi.com | Female ovipositor glands researchgate.net |

| Earias huegeliana | Rough Bollworm | (E,E)-10,12-hexadecadienal (4), (E,E)-10,12-hexadecadienol (1), (Z)-11-hexadecenal (1), (Z)-11-octadecenal (1) academicjournals.org | Female gland extracts academicjournals.org |

| Actias luna | Luna Moth | (6E,11Z)-6,11-octadecadienal, (6E)-6-octadecenal, (11Z)-11-octadecenal researchgate.netcabidigitallibrary.org | Female pheromone glands researchgate.netcabidigitallibrary.org |

Behavioral Responses to Pheromone Components (e.g., Calling Behavior, Flight Attraction)

Male insects exhibit specific behavioral responses to the presence of sex pheromones, including calling behavior (though this is typically a female behavior to release pheromone) and flight attraction towards the pheromone source. google.comacademicjournals.orgnih.govmedchemexpress.com (Z)-11-Octadecenal, as a component of sex pheromones, contributes to these behavioral responses.

In Cnaphalocrocis medinalis, field bioassays demonstrated that the aldehyde components, including (Z)-11-octadecenal, are essential for attracting male moths. researchgate.net This indicates that the presence of (Z)-11-octadecenal in the blend elicits flight attraction in conspecific males.

Studies on Chilo suppressalis have examined the behavioral responses of males to sex pheromone components in wind tunnels, including orientation flight and hover-landing near the female. jircas.go.jp While the primary components for C. suppressalis are (Z)-11-hexadecenal and (Z)-13-octadecenal, related octadecenal compounds can influence male behavior. nih.govjircas.go.jp

In Drosophila melanogaster, while (Z)-11-octadecenyl acetate (B1210297) (cVA) is a known male pheromone, the female-produced volatile pheromone (Z)-4-undecenal (Z4-11Al), which is structurally related to this compound (both are unsaturated aldehydes), mediates upwind flight attraction in both sexes and elicits courtship in experienced males. nih.govbiorxiv.org This highlights the role of unsaturated aldehydes in mediating flight attraction as a behavioral response.

The timing of male response to attractant-baited traps can also be synchronized with female calling time, as observed in Earias huegeliana, where male response occurred in the second half of the night, between 0200 and 0500 h. academicjournals.org

Interspecific Chemical Interactions

Beyond intraspecific communication, this compound and related compounds can be involved in chemical interactions between different species. ontosight.aimedwinpublishers.com

Cross-attraction and Interference with Heterospecific Signals

While pheromones are primarily species-specific, some overlap in pheromone components exists between different species, which can lead to cross-attraction or interference with heterospecific signals. ontosight.aidntb.gov.uabiorxiv.orgnih.govmedchemexpress.com

Several lepidopteran species may share some pheromone components, such as (Z)-11-hexadecenal and (Z)-9-hexadecenal, at different ratios. dntb.gov.uamdpi.com This can sometimes result in these blends trapping multiple species in the field, suggesting a lack of complete specificity. dntb.gov.uamdpi.comgoogle.com For example, mixtures containing (Z)-11-hexadecenal, (Z)-9-hexadecenal, and (Z)-13-octadecenal have been found to frequently trap Scirpophaga incertulas, Mythimna separata, and Helicoverpa armigera. google.com

Interspecific interactions can also involve inhibition or antagonism in sex pheromone systems, contributing to the reproductive isolation of closely related species. oup.com For instance, components of the Cnaphalocrocis medinalis sex pheromone, specifically the alcohol components (Z)-11-octadecen-1-ol and (Z)-13-octadecen-1-ol, have been shown to cause a significant reduction in the capture of Chilo suppressalis males by their conspecific pheromone. nih.govoup.com This demonstrates how components found in one species' pheromone blend, even if not the primary focus compound this compound itself, can interfere with the pheromone communication of another species.

Studies on Drosophila species have also shown that pheromones can influence interspecific interactions. For example, the Drosophila melanogaster pheromone (Z)-4-undecenal is perceived by Drosophila suzukii, and its presence on fruit can induce oviposition avoidance in D. suzukii, potentially helping D. suzukii avoid competition with D. melanogaster. senasica.gob.mx

Role of Minor Pheromone Components in Species Specificity

While major components are responsible for the primary attractive signal, minor components in a pheromone blend are often crucial for fine-tuning species specificity and preventing cross-attraction. biorxiv.orgnih.gov

Research indicates that minor components, even at low concentrations, can significantly modulate the attractiveness of a pheromone blend and play a vital role in interspecific recognition. dntb.gov.uamdpi.comgoogle.comresearchgate.netresearchgate.net They can act as synergists, enhancing the effect of major components on conspecifics, or as inhibitors, disrupting the response of heterospecifics. dntb.gov.uamdpi.comresearchgate.net

The precise blend of compounds, including the presence and ratio of minor components, ensures that the pheromone signal is correctly interpreted only by members of the same species, thereby maintaining reproductive isolation and preventing costly heterospecific interactions. biorxiv.orgnih.govresearchgate.net

Sensory Perception and Neuroethology

The perception of chemical signals like this compound is mediated by specialized sensory systems, particularly in insects. The antennae of insects are their primary olfactory and sensory organs, equipped with various sensilla designed to detect chemical cues, as well as other environmental factors like movement, humidity, and temperature. researchgate.netresearchgate.net These olfactory structures are directly linked to influencing insect behavior through chemical communication. researchgate.net

Olfactory Receptor Neuron (ORN) Responses and Tuning

Olfactory Receptor Neurons (ORNs) are the initial layer in the sensory pathway, transmitting olfactory signals to the brain. elifesciences.org These neurons exhibit diverse tuning properties to odorant molecules, contributing to a combinatorial receptor code that represents a wide range of odorants across different concentrations. harvard.edu Changes in odor concentration lead to alterations in the combinatorial pattern of activated ORNs, which can pose a challenge in distinguishing between odor identity and intensity. harvard.edu Research suggests that ORNs display structured response patterns that may help in separating these differences. harvard.edu

Studies on moth species have shown that ORNs can be specifically tuned to particular pheromone components. For example, in the armyworm, Mythimna separata, ORN-B of type-I trichoid sensilla was specifically tuned to (Z)-11-hexadecenal (Z11–16:Ald), a major sex pheromone component. researchgate.net While this compound is a different compound, this highlights the principle of ORN tuning to specific sex pheromone components in moths. The fast and transient response of ORNs is believed to facilitate the rapid detection of changes in stimulus concentration, which is crucial for behaviors like navigating complex odor plumes. d-nb.info

Pheromone Receptors (PRs) and Olfactory Receptors (ORs) Functional Characterization

Pheromone receptors (PRs) in moths are specialized olfactory receptors expressed on the dendritic membrane of ORNs, primarily located in the long trichoid sensilla of antennae. researchgate.netfrontiersin.org These receptors are essential for the reception of sex pheromones. researchgate.netfrontiersin.org PRs are members of the insect olfactory receptor (OR) family and function as ligand-gated non-selective ion channels when forming a heteromeric complex with the olfactory co-receptor Orco. d-nb.infofrontiersin.org Pheromones are transported to the dendrites by pheromone binding proteins (PBPs), which then activate the PR/Orco complex. frontiersin.org

Functional characterization studies, often using systems like Xenopus oocytes, are employed to determine the ligands that activate specific PRs and ORs. researchgate.netbiorxiv.orgnih.gov For instance, studies on Cnaphalocrocis medinalis have shown that different PRs respond to specific octadecenal and octadecenol (B13825973) compounds. CmedPR1 responded to octadecenol and octadecenal with an 11C unsaturation, while CmedPR2 responded to those with a 13C unsaturation. biorxiv.org This indicates that PRs can be tuned to specific chain lengths and double bond positions within pheromone components.

While direct functional characterization of a specific receptor for this compound (an 18-carbon chain with a double bond at the 11th position and an aldehyde group) is not explicitly detailed in the provided snippets, the methodology and the principle of PRs/ORs being tuned to specific chemical structures are well-supported. The selectivity of sex pheromone receptors can determine the chemical response specificity of sexual behavior in moths. plos.org

Electroantennography (EAG) Studies and Antennal Sensilla Morphology

The morphology of antennal sensilla is closely linked to their function in olfaction. Insects possess various types of antennal sensilla, including sensilla trichodea, sensilla basiconica, and sensilla chaetica, which house the olfactory receptor neurons. researchgate.netmdpi.comnih.gov The distribution and morphology of these sensilla can vary between species and sexes, often reflecting their role in detecting specific semiochemicals like sex pheromones. researchgate.netresearchgate.netnih.govresearchgate.net For instance, sensilla trichodea are often more abundant on male antennae and are associated with sex pheromone reception. researchgate.netresearchgate.net Morphological studies of sensilla localization can provide valuable context for electrophysiological studies like EAG and behavioral tests, aiding in the understanding of insect chemical communication. researchgate.net

Interactive Table 1: Examples of Olfactory Receptor Responses to Pheromone Components (Based on Search Results)

| Insect Species | Receptor Type | Ligand Tested | Response (Qualitative) | Source |

| Cnaphalocrocis medinalis | CmedPR1 | Z11-18:Ald | Responded | biorxiv.org |

| Cnaphalocrocis medinalis | CmedPR1 | Z11-18:OH | Responded | biorxiv.org |

| Cnaphalocrocis medinalis | CmedPR2 | Z13-18:Ald | Responded | biorxiv.org |

| Cnaphalocrocis medinalis | CmedPR2 | Z13-18:OH | Responded | biorxiv.org |

| Mythimna separata | ORN-B (Type-I TS) | Z11–16:Ald | Specifically Tuned | researchgate.net |

| Ips typographus | ItypOR41 | (4S)-cis-verbenol | Responded Specifically | nih.gov |

Interactive Table 2: Antennal Sensilla Types Involved in Olfaction (Based on Search Results)

| Sensilla Type | Description / Role | Associated Function (Often) | Source |

| Sensilla Trichodea | Hair-like, often abundant on male antennae | Pheromone reception | researchgate.netresearchgate.netmdpi.comnih.govresearchgate.net |

| Sensilla Basiconica | Peg-like or cone-like | Olfaction | researchgate.netmdpi.comnih.gov |

| Sensilla Chaetica | Bristle-like, pointed tip, deep socket | Olfaction, mechanosensation | researchgate.netmdpi.comnih.govresearchgate.net |

| Sensilla Coeloconica | Pegs within a cuticular pit | Olfaction | nih.govresearchgate.net |

| Sensilla Styloconica | Pegs on a cone-shaped base | Olfaction | researchgate.net |

Synthetic Methodologies and Analog Development for Research

Stereoselective Synthesis Approaches

Stereoselective synthesis is essential for producing the desired isomer of 11-octadecenal, as the biological activity is often highly dependent on the double bond configuration (Z or E). Preferential formation of one stereoisomer over others is the goal of stereoselective reactions. chemistrydocs.com

(Z)-11-Octadecenal Synthesis Routes

Various chemical methods have been developed for the synthesis of (Z)-11-octadecenal. These include the reduction of corresponding acids or esters and the use of Wittig reactions to form the Z double bond. ontosight.ai For instance, (Z)-13-octadecenal, a related pheromone component, has been prepared from erucic and tetradecanedioic acids using the Wittig reaction for (Z) double bond formation. tandfonline.com Another approach involves starting from readily available compounds like cyclododecanone. tandfonline.com

One synthetic route for (Z)-11-octadecenal involves a series of steps starting from protected or functionalized precursors. A diagram illustrates a synthesis pathway for (Z)-11-octadecenal, which includes steps such as protection, reaction with a lithium acetylide-ethylenediamine complex, alkylation, deprotection, hydrogenation using a P-2 nickel catalyst, and oxidation. researchgate.net

Another reported synthesis of (Z)-11-octadecenal involves the reduction of Z-11-octadecyn-1-ol. lookchem.com This alkyne precursor can be hydrogenated using a poisoned catalyst like Lindlar catalyst to selectively yield the Z-alkene. lookchem.comacs.org Subsequent oxidation of the resulting alcohol would then furnish the aldehyde.

Isomeric Purity and Control in Synthesis

Controlling isomeric purity, specifically the Z:E ratio, is a critical aspect of this compound synthesis, particularly for pheromone applications where even small amounts of the undesired isomer can negatively impact biological activity. google.com Methods like the Wittig reaction can be tuned to favor the formation of the Z-isomer under specific conditions, such as using non-stabilized ylides under salt-free conditions. chemistrydocs.com Olefin metathesis, specifically Z-selective olefin metathesis, is another powerful tool for synthesizing unsaturated fatty products with high Z-isomeric purity from low-cost feedstocks. justia.com

Achieving high isomeric purity is demonstrated in the synthesis of related pheromone components. For example, in the synthesis of (Z)-nonadec-12-en-9-ene, a reported isomeric purity of 94% (Z) was achieved by GC analysis. acs.org Control over stereochemistry can also be influenced by factors such as the choice of catalyst and reaction conditions in reduction reactions. libguides.com

Analog Synthesis and Structural Modification for Bioassay

The synthesis of analogs of this compound and their structural modification are undertaken to investigate structure-activity relationships (SAR) and explore potential applications, particularly in bioassays related to insect behavior and pest control. google.comug.edu.getuwien.at

Functional Group Interconversions in Analog Preparation

Analog preparation often involves functional group interconversions, where one functional group within a molecule is transformed into another to alter its properties and reactivity. solubilityofthings.comresearchgate.net This is a fundamental technique in organic synthesis for constructing complex molecular architectures. solubilityofthings.com Examples of functional group interconversions relevant to fatty aldehydes and their derivatives include the oxidation of alcohols to carbonyl compounds (aldehydes or ketones) and further to carboxylic acids, and the reduction of nitriles or esters to aldehydes. solubilityofthings.comvanderbilt.eduslideshare.net

For instance, the synthesis of pheromone analogs has involved functional group interconversions from the original pheromone component to create methylene, amine, and imine analogs. acs.org Methyl ether and sulfoxide (B87167) analogs have also been prepared through specific synthetic routes involving functional group transformations. acs.org These transformations allow for systematic variation of the chemical structure while maintaining a similar carbon backbone.

Structure-Activity Relationship Studies through Analog Bioassays

Structure-Activity Relationship (SAR) studies aim to determine the relationship between the chemical structure of a molecule and its biological activity. ug.edu.ge By synthesizing and testing analogs with systematic structural modifications, researchers can identify the chemical groups responsible for evoking a specific biological effect. ug.edu.ge This knowledge can then be used to modify the potency or effect of a bioactive compound. ug.edu.ge

Bioassays, such as electroantennogram (EAG) studies and field trapping trials, are used to evaluate the biological activity of this compound analogs. acs.orgresearchgate.net These studies help to understand how changes in functional groups, double bond configuration, or chain length affect the interaction with insect olfactory receptors and behavioral responses. For example, studies on pheromone analogs for carposinid moths have shown that certain ester analogs elicited significant electroantennogram responses, although they did not always result in attraction in field trials. researchgate.net In other cases, minor components or specific ratios of isomers in a pheromone blend, including related aldehydes like (Z)-13-octadecenal, have been found to be crucial for optimal attractiveness and reproductive isolation of insect species. researchgate.net SAR studies using analogs have indicated that all functional groups of a pheromone molecule can be essential for optimal biological activity. researchgate.net

Interactive Table: Examples of Functional Group Interconversions in Analog Synthesis

| Original Functional Group | Converted Functional Group | Example Analog Type |

| Aldehyde | Methylene | Methylene analog acs.org |

| Alcohol (precursor) | Methyl ether | Methyl ether analog acs.org |

| Alkyne | Z-Alkene | (Z)-Alkene precursor acs.org |

| Carbonyl | Amine | Amine analog acs.org |

| Carbonyl | Imine | Imine analog acs.org |

Interactive Table: Examples of Bioassay Findings in Analog Studies

| Analog Type / Modification | Bioassay Method | Key Finding | Relevant Section |

| Ester analogs of carposinid moth pheromone | Electroantennogram (EAG) | Some analogs elicited significant responses. researchgate.net | 5.2.2 |

| Ester analogs of carposinid moth pheromone | Field trapping trials | No attraction observed for analogs alone, but one showed inhibitory effect when mixed with pheromone. researchgate.net | 5.2.2 |

| Analogs of citrus mealybug pheromone | Field bioassay | All structural changes reduced activity to various degrees; a homolog showed comparable activity at higher dosage. researchgate.net | 5.2.2 |

| Related aldehydes (e.g., (Z)-13-octadecenal) and alcohols | EAG and behavioral bioassays | Minor components and specific isomer ratios can be crucial for activity and specificity. researchgate.net | 5.2.2 |

Analytical Methodologies for Identification and Quantification in Research

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 11-Octadecenal. compoundchem.com This method combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. compoundchem.com The GC column separates individual components of a mixture based on their volatility and interaction with the stationary phase, after which the mass spectrometer fragments the eluted molecules and sorts the fragments by their mass-to-charge ratio, generating a unique mass spectrum that acts as a molecular fingerprint.

In a typical analysis of long-chain aldehydes, a non-polar or semi-polar capillary column is used. uoguelph.ca The instrument parameters are carefully optimized to achieve good resolution and sensitivity.

Table 1: Typical GC-MS Instrumental Parameters for Long-Chain Aldehyde Analysis

| Parameter | Typical Setting | Purpose |

| Injector Temperature | 250 - 260 °C | Ensures rapid volatilization of the sample without thermal degradation. thepharmajournal.com |

| Column Type | DB-5ms, HP-5ms (or equivalent) | A non-polar column provides good separation for long-chain aliphatic compounds. |

| Carrier Gas | Helium | Inert gas that carries the sample through the column. |

| Flow Rate | 1.0 - 1.2 mL/min | Optimized for efficient separation and peak shape. thepharmajournal.com |

| Oven Program | Initial temp 60-80°C, ramp 10-15°C/min to 280-300°C | A temperature gradient allows for the separation of compounds with a wide range of boiling points. academicjournals.orgnih.gov |

| Ion Source Temp. | 200 - 230 °C | Temperature at which molecules are ionized in the mass spectrometer. thepharmajournal.com |

| Ionization Mode | Electron Impact (EI) | Standard ionization method using a 70 eV electron beam, which produces reproducible fragmentation patterns. |

| Mass Range | 40 - 650 m/z | Scans a wide range of mass-to-charge ratios to capture the parent ion and all relevant fragments. thepharmajournal.com |

Sample Preparation and Derivatization for Volatile Compound Analysis

Proper sample preparation is critical for successful GC-MS analysis, aiming to extract this compound from its matrix, remove interferences, and concentrate the analyte. organomation.com Common techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), or for gaseous samples, solid-phase microextraction (SPME). thermofisher.com Solvents like hexane or dichloromethane are typically used for extraction due to their compatibility with GC systems. uoguelph.ca After extraction, the sample volume is often reduced, for example, under a gentle stream of nitrogen, to concentrate the analyte before injection. organomation.com

Due to the presence of a polar carbonyl group, long-chain aldehydes can sometimes exhibit poor chromatographic behavior (e.g., peak tailing). researchgate.net To overcome this and enhance volatility and detection sensitivity, chemical derivatization is often employed. sigmaaldrich.comjfda-online.com This process modifies the analyte into a more GC-amenable form. sigmaaldrich.com

Common derivatization strategies for aldehydes include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) react with active hydrogens, although this is more common for alcohols and acids, it can be used to derivatize aldehydes under certain conditions. mdpi.com

Oxime Formation: This is a highly effective method for carbonyl compounds. Reagents such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) react with the aldehyde group to form a stable PFB-oxime derivative. mdpi.comnih.gov This not only improves chromatographic properties but also introduces a halogenated group, which significantly enhances sensitivity for detectors like an electron capture detector (ECD) and provides characteristic mass fragments in MS. nih.gov

Retention Time and Mass Spectral Data for Isomer Differentiation

A key challenge in the analysis of this compound is distinguishing it from its various positional and geometric (cis/trans) isomers, such as 9-Octadecenal or 13-Octadecenal. Since isomers have the identical molecular weight (266.48 g/mol ), they cannot be differentiated by the molecular ion peak in a mass spectrum alone.

Differentiation relies on two key aspects of GC-MS analysis:

Retention Time (RT): Isomers typically have slightly different physical properties, which leads to different interactions with the GC column's stationary phase and thus, different elution times. nist.gov The exact retention time will vary based on the specific GC conditions (column, temperature program, etc.). researchgate.netmdpi.com Generally, isomers will elute at distinct, reproducible times under a given set of analytical conditions. nih.gov For example, under a standard non-polar column analysis, different positional isomers of octadecenal will have unique retention times. scione.comresearchgate.net

Mass Spectral Fragmentation: While the molecular ion will be the same, the fragmentation pattern of isomers upon electron impact ionization can be different. The position of the double bond influences how the molecule breaks apart. The resulting differences in the relative abundance of fragment ions can be used for identification. nih.gov Long-chain aldehydes produce characteristic fragment ions, including a base peak often seen at m/z 82 and ions corresponding to the loss of water (M-18) or other neutral losses. scirp.orgscirp.org The specific fragmentation pattern for an unsaturated aldehyde will be influenced by the location of the double bond, which can lead to unique fragment ions that allow for isomer differentiation. nih.gov

Table 2: Conceptual GC-MS Data for Differentiating Octadecenal Isomers

| Compound | Molecular Weight | Expected Retention Time | Key Mass Spectral Features |

| (Z)-11-Octadecenal | 266.48 | t₁ | Molecular Ion (M⁺): m/z 266. Fragments influenced by the C11-C12 double bond position. Characteristic aldehyde fragments (e.g., M-18, M-29, M-43) and hydrocarbon fragments. |

| (Z)-9-Octadecenal | 266.48 | t₂ (t₂ ≠ t₁) | Molecular Ion (M⁺): m/z 266. Fragments influenced by the C9-C10 double bond position, leading to potentially different relative ion abundances compared to the 11-isomer. |

| (Z)-13-Octadecenal | 266.48 | t₃ (t₃ ≠ t₁ ≠ t₂) | Molecular Ion (M⁺): m/z 266. Fragments influenced by the C13-C14 double bond position, resulting in a unique fragmentation pattern relative to other isomers. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique used to determine the precise molecular structure of a compound. thermofisher.com It provides detailed information about the carbon skeleton and the chemical environment of hydrogen atoms within the molecule.

1D NMR (¹H and ¹³C NMR) Applications in Structure Elucidation

One-dimensional (1D) NMR experiments, specifically Proton (¹H) NMR and Carbon-13 (¹³C) NMR, are fundamental for the structural elucidation of this compound.

¹H NMR Spectroscopy: This technique provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

Aldehydic Proton: A highly characteristic signal for the aldehyde proton (-CHO) appears far downfield, typically in the range of δ 9.5-10.0 ppm, due to the deshielding effect of the adjacent carbonyl group. oregonstate.edu

Olefinic Protons: The two protons on the C=C double bond (-CH=CH-) will produce signals in the δ 5.0-5.5 ppm region. libretexts.org The coupling constant (J-value) between these protons can help determine the stereochemistry (cis or trans).

Aliphatic Protons: The protons on the saturated carbon chain will appear upfield between δ 0.8-2.5 ppm. The terminal methyl group (-CH₃) will be the most upfield signal (around δ 0.9 ppm), while the protons adjacent to the carbonyl group (-CH₂-CHO) and the double bond (-CH₂-CH=) will be shifted further downfield (around δ 2.2-2.4 ppm and δ 2.0 ppm, respectively). oregonstate.edulibretexts.org

¹³C NMR Spectroscopy: This technique provides a count of the number of non-equivalent carbons and information about their chemical environment.

Carbonyl Carbon: The aldehyde carbonyl carbon gives a highly deshielded signal in the δ 190-200 ppm range. libretexts.org

Olefinic Carbons: The two sp²-hybridized carbons of the double bond (-C=C-) will resonate in the δ 120-140 ppm region. oregonstate.edu

Aliphatic Carbons: The sp³-hybridized carbons of the alkyl chain will appear in the upfield region of the spectrum, typically between δ 10-45 ppm. compoundchem.comscribd.com

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for (Z)-11-Octadecenal

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C1 (-CHO) | 9.7-9.8 | 200-203 |

| C2 (-CH₂CHO) | 2.4-2.5 | 43-45 |

| C3-C9 (-CH₂-) | 1.2-1.6 | 22-30 |

| C10 (-CH₂CH=) | 2.0-2.1 | 27-29 |

| C11 (-CH=) | 5.3-5.4 | 129-131 |

| C12 (=CH-) | 5.3-5.4 | 129-131 |

| C13 (-CH₂CH=) | 2.0-2.1 | 27-29 |

| C14-C17 (-CH₂-) | 1.2-1.4 | 22-32 |

| C18 (-CH₃) | 0.8-0.9 | 14-15 |

Note: These are estimated values based on standard chemical shift tables and may vary depending on solvent and experimental conditions. wisc.educhemistrysteps.compdx.edu

Other Spectroscopic Techniques (e.g., Infrared Spectroscopy)

Infrared (IR) spectroscopy is a rapid and simple method used primarily to identify the functional groups present in a molecule. vscht.cz When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies corresponding to the vibrations of their chemical bonds.

For this compound, the IR spectrum would show characteristic absorption bands confirming the presence of its key functional groups: the aldehyde and the alkene.

Table 4: Characteristic Infrared (IR) Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Frequency Range (cm⁻¹) | Intensity |

| Aldehyde | C=O Stretch | 1740-1720 | Strong |

| C-H Stretch (aldehyde) | 2850-2820 and 2750-2720 | Medium, often appears as a pair of peaks | |

| Alkene | C=C Stretch | ~1650 | Weak to Medium |

| =C-H Stretch | 3100-3000 | Medium | |

| Alkane | C-H Stretch | 3000-2850 | Strong |

Source: Based on standard IR correlation tables. vscht.czpressbooks.publibretexts.orglibretexts.orguc.edu

The strong absorption around 1725 cm⁻¹ is a clear indicator of a carbonyl group. pressbooks.pub The presence of the pair of weaker bands around 2720 cm⁻¹ and 2820 cm⁻¹ is highly diagnostic for an aldehyde C-H stretch, helping to distinguish it from a ketone. vscht.cz The absorptions for the C=C and sp² C-H bonds confirm the presence of unsaturation.

Coupled Techniques for Enhanced Structural Elucidation (e.g., GC/DD-FTIR)

To achieve unambiguous structural identification, particularly when dealing with complex mixtures or trace amounts of an analyte, coupled (or hyphenated) techniques are employed. Gas Chromatography/Direct Deposition-Fourier Transform Infrared Spectroscopy (GC/DD-FTIR) is one such powerful technique. nih.gov

In this method, the compounds eluting from the GC column are directly deposited onto a cryogenic disc (e.g., a zinc selenide plate cooled with liquid nitrogen). nih.gov This process traps the separated analytes in a solid matrix, eliminating interferences from the gas phase. The disc is then rotated through an infrared beam, allowing for the collection of high-quality, condensed-phase IR spectra for each component.

The primary advantage of GC-FTIR is that it provides information that is orthogonal and complementary to mass spectrometry. mdpi.com While GC-MS excels at determining molecular weight and fragmentation patterns, GC-FTIR provides definitive information about functional groups. mdpi.com This is especially valuable for differentiating isomers that may have very similar mass spectra but distinct IR spectra due to differences in bond arrangements. nih.govmdpi.com The combination of retention time data, mass spectral data, and infrared spectral data from these coupled techniques provides a very high degree of confidence in the structural elucidation of compounds like this compound.

Research on Biological Activity and Structure Activity Relationships Sar As Semiochemicals

Bioassay Methodologies for Pheromonal Activity

The biological activity of (Z)-11-Octadecenal and its role as a pheromone component are investigated using a variety of bioassay methodologies. These methods are designed to assess the behavioral and physiological responses of insects to the compound, both in controlled laboratory settings and in natural field environments.

Field Trapping Assays

Field trapping assays are widely used to evaluate the attractiveness and efficacy of semiochemicals, including (Z)-11-Octadecenal, in their natural habitat. These assays typically involve deploying traps baited with synthetic lures containing the compound or blends of compounds suspected to be pheromones. The number and sex of insects captured in these traps are then monitored and compared to control traps (unbaited or baited with different substances) to determine the attractiveness of the tested compound or blend alfa-chemistry.comnih.govnih.govwikipedia.orgthegoodscentscompany.comthegoodscentscompany.com.

Studies on species like the spotted bollworm (Earias vittella) have utilized field trapping to optimize pheromone blends and dosages. For E. vittella, traps baited with a blend including (Z)-11-octadecenal were evaluated for their effectiveness in capturing male moths alfa-chemistry.com. Different trap types, dispensers, and pheromone lure dosages are often tested in the field to determine the most effective configuration for monitoring or mass trapping purposes alfa-chemistry.comnih.gov. For instance, funnel traps were found to catch significantly more male E. vittella compared to delta sticky traps in one study alfa-chemistry.com. The timing of male moth response in the field, often synchronized with female calling behavior, can also be assessed through field trapping, providing insights into the temporal dynamics of pheromone communication nih.gov.

Laboratory Behavioral Assays

Laboratory behavioral assays provide controlled environments to study the responses of insects to semiochemicals in detail. These assays can range from simple olfactometer tests to more sophisticated electrophysiological recordings.

Ligand-Receptor Interactions and Molecular Modeling

Understanding the biological activity of semiochemicals like (Z)-11-Octadecenal at the molecular level involves studying their interactions with olfactory receptors on the insect's antennae. These interactions are the initial steps in the signal transduction pathway that ultimately leads to a behavioral response. While specific detailed studies on the ligand-receptor interactions and molecular modeling of (Z)-11-Octadecenal were not extensively detailed in the provided search results, the general principles of these techniques are highly relevant to understanding its function as a semiochemical.

Molecular docking and molecular modeling are computational techniques used to predict how a small molecule (ligand), such as (Z)-11-Octadecenal, binds to a protein receptor smujo.idnih.govnih.govidrblab.net. These methods can help elucidate the specific binding sites on the receptor, the types of interactions involved (e.g., hydrogen bonding, Van der Waals forces, electrostatic interactions), and the resulting conformational changes in the receptor upon ligand binding nih.govnih.gov.

In the context of semiochemicals, olfactory receptor proteins located on the dendrites of olfactory receptor neurons in the insect antenna are responsible for detecting specific volatile compounds. The precise three-dimensional structure of (Z)-11-Octadecenal, particularly the position and configuration of its double bond (Z-isomer), is crucial for its recognition by specific receptors. Structure-Activity Relationship (SAR) studies, often informed by molecular modeling, aim to correlate variations in chemical structure with changes in biological activity. By studying how modifications to the carbon chain length, the position or geometry of the double bond, or the functional group of 11-octadecenal affect receptor binding and behavioral responses, researchers can gain insights into the structural requirements for activity.

The fact that (Z)-11-Octadecenal is often part of a specific blend of compounds that elicits the strongest attraction suggests that the receptors may be tuned to a particular ratio or combination of ligands alfa-chemistry.comnih.govthegoodscentscompany.com. Molecular modeling could potentially be used to investigate how multiple pheromone components might interact with the same or different receptors, or how they might modulate each other's binding or activation of receptors. The specificity of pheromone blends, where minor components can play important roles in reproductive isolation, highlights the fine-tuning of these ligand-receptor interactions nih.gov.

Although direct molecular modeling studies specifically on (Z)-11-Octadecenal binding to its insect olfactory receptor were not found, the application of these techniques to other chemoreceptors and ligand interactions nih.govnih.gov demonstrates their potential for providing valuable insights into how insects detect and respond to this important semiochemical. Such studies could help to understand the molecular basis of the observed biological activity and the structure-activity relationships of (Z)-11-Octadecenal and its related compounds.

Semiochemicals and Associated Insect Species

| Semiochemical Component | Associated Insect Species | Role in Blend |

| (Z)-11-Octadecenal | Earias vittella, Cnaphalocrocis medinalis, Earias insulana, Achroia grisella, Actias luna, Earias huegeliana | Component of sex pheromone blends |

| (E,E)-10,12-Hexadecadienal | Earias vittella, Earias huegeliana | Component of sex pheromone blends |

| (Z)-11-Hexadecenal | Earias vittella, Scirpophaga incertulas, Earias huegeliana, Mythimna separata | Component of sex pheromone blends |

| (E,E)-10,12-Hexadecadien-1-ol | Earias huegeliana | Component of sex pheromone blends |

| Octadecanal | Earias vittella | Component of sex pheromone blends |

| (E)-11-Octadecenal | Andraca bipunctata | Component of sex pheromone blends |

| (E)-14-Octadecenal | Andraca bipunctata | Component of sex pheromone blends |

| (E,E)-11,14-Octadecadienal | Andraca bipunctata | Major component of sex pheromone blend |

| (Z)-13-Octadecenal | Cnaphalocrocis medinalis, Chilo suppressalis | Component of sex pheromone blends |

| (Z)-11-Octadecen-1-ol | Cnaphalocrocis medinalis | Component of sex pheromone blends |

| (Z)-13-Octadecen-1-ol | Cnaphalocrocis medinalis | Component of sex pheromone blends |

| Hexadecanal | Earias vittella, Mythimna separata | Component of sex pheromone blends |

| (Z)-9-Hexadecenal | Chilo suppressalis, Scirpophaga incertulas, Helicoverpa armigera | Component of sex pheromone blends |

| (Z)-11-Hexadecenyl acetate (B1210297) | Scirpophaga incertulas | Component of sex pheromone blends |

| (Z)-13-Octadecenyl acetate | Scirpophaga incertulas | Component of sex pheromone blends |

| (Z)-9-Octadecenal | Scirpophaga incertulas | Component of sex pheromone blends |

| (Z)-11-Hexadecenol | Trichophysetis cretacea, Mythimna separata, Chilo suppressalis | Component of sex pheromone blends |

| (E)-10-Hexadecenal | Maruca vitrata | Component of sex pheromone blends |

Evolutionary Biology of 11 Octadecenal Pheromone Systems

Mechanisms of Pheromone Signal Evolution

The evolution of pheromone signals, including those incorporating 11-octadecenal, can occur through several mechanisms. These mechanisms often involve alterations in the types and ratios of compounds produced by the sender (typically the female) and changes in the sensitivity and specificity of the receiver's olfactory system (typically the male).

One key mechanism is the modification of existing biosynthetic pathways. Pheromone components are often derived from fatty acids through a series of enzymatic steps, including desaturation, chain shortening or elongation, and functional group modification (e.g., reduction to an alcohol or oxidation to an aldehyde) bucek-lab.org. Mutations in genes encoding these enzymes, such as fatty acyl desaturases (FADs), can lead to changes in the double bond position or geometry, or alter chain length, resulting in the production of novel pheromone components or altered ratios of existing ones bucek-lab.org. For instance, a single amino acid substitution in a FAD enzyme can potentially lead to the acquisition of new pheromone compounds bucek-lab.org.

Geographical variation in pheromone composition is a well-documented phenomenon that can drive signal evolution. In the rice leaffolder moth, Cnaphalocrocis medinalis, (Z)-11-octadecenal is a component of the female sex pheromone blend, but its presence and ratio relative to other components vary significantly among populations from different geographical locations like Japan, the Philippines, and India researchgate.netkyushu-u.ac.jp. The Japanese population uses a blend including (Z)-11-octadecenal, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol in a specific ratio, while Philippine and Indian populations use different blends primarily composed of acetates researchgate.netkyushu-u.ac.jp. This geographical variation in blend composition suggests divergence in the underlying biosynthetic pathways and/or their regulation.

Another mechanism involves changes in the relative amounts of existing components. Quantitative differences in pheromone blends can be as crucial for reproductive isolation as qualitative differences nih.gov. Selection pressures, such as those related to predator avoidance, mating competition, or adaptation to different host plants, can favor individuals producing or responding to specific blend ratios.

Furthermore, sensory exploitation, where senders evolve signals that exploit pre-existing preferences in receivers, can also contribute to the evolution of pheromone signals researchgate.net. This can influence the direction of pheromone evolution, potentially leading to the incorporation of compounds that receivers are already somewhat sensitive to, perhaps due to their presence in host plants or other environmental cues.

Co-evolution of Pheromone Production and Perception Systems

The evolution of pheromone systems is often a co-evolutionary process between the sender (pheromone production) and the receiver (pheromone perception). For effective communication and successful reproduction, changes in the pheromone blend must be matched by corresponding changes in the olfactory system of the conspecific receiver.

The olfactory system of moths, responsible for detecting pheromones, involves specialized proteins including pheromone binding proteins (PBPs), sensory neuron membrane proteins (SNMPs), pheromone degrading enzymes (PDEs), and particularly pheromone receptors (PRs) nih.gov. PRs, located in the membranes of olfactory sensory neurons, determine the selectivity and specificity of pheromone reception nih.govbiorxiv.org. Functional differentiation of PRs is critical for behavioral preference divergence in closely related species nih.gov.

Studies on Cnaphalocrocis medinalis have investigated the role of pheromone receptors in detecting the multi-component sex pheromone, which includes (Z)-11-octadecenal biorxiv.orgbiorxiv.orgresearchgate.net. Research has identified specific PR genes expressed primarily in male antennae that respond to the different components of the pheromone blend biorxiv.orgbiorxiv.org. For example, one PR, CmedPR1, has been shown to respond to octadecenol (B13825973) and octadecenal compounds with an 11C unsaturation, which includes (Z)-11-octadecenal biorxiv.orgbiorxiv.org. Another receptor, CmedPR2, responded to compounds with 13C unsaturation biorxiv.org. This suggests that different receptors within the male olfactory system are tuned to specific components of the female-produced blend.

Co-evolution occurs as mutations affecting pheromone biosynthesis in females are tracked by mutations affecting the sensitivity or specificity of PRs in males nih.gov. This can lead to a "lock-and-key" mechanism, where a specific pheromone blend produced by females is only effectively detected and responded to by males with the appropriate set of receptors. Divergence in either the pheromone blend or the receptor repertoire can contribute to reproductive isolation between populations or incipient species.

Furthermore, pheromone receptors can also play a role in interspecies interactions, such as avoiding competition biorxiv.orgbiorxiv.orgresearchgate.net. C. medinalis has shown sensitivity to pheromone compounds from other insect species that share the same rice field habitat, like Chilo suppressalis and Sesamia inferens biorxiv.orgbiorxiv.orgresearchgate.net. This suggests that the olfactory system, while specialized for conspecific communication, may also evolve to detect cues from competitors, potentially influencing habitat selection or other behaviors biorxiv.orgbiorxiv.orgresearchgate.net.

Genetic Basis of Pheromone Variation within Populations

Variation in pheromone composition within a population provides the raw material for the evolution of pheromone systems. This variation has a genetic basis, involving genes that control the biosynthesis of pheromone components and the development and function of the olfactory system.

Genes encoding enzymes in the fatty acid modification pathways are key candidates for underlying pheromone variation bucek-lab.orgnih.gov. These include desaturases, reductases, and acetyltransferases. Allelic variation in these genes can lead to differences in enzyme activity, substrate specificity, or expression levels, resulting in quantitative and qualitative differences in the pheromone blend produced by individuals.

Studies investigating the genetic basis of pheromone differences between closely related moth species, such as Heliothis virescens and Heliothis subflexa, have identified quantitative trait loci (QTLs) associated with the production of specific pheromone components ncsu.edu. While these studies primarily focused on other compounds like (Z)-11-hexadecenal, the principles apply to the genetic control of this compound production where it is a component of the blend. Genetic variation within populations in these biosynthetic genes can maintain polymorphism in pheromone blends.

Similarly, genetic variation in genes encoding pheromone receptors and other olfactory proteins can lead to variation in how individuals perceive and respond to pheromone signals nih.gov. Polymorphism in PR genes, for example, could result in individuals with different sensitivities to specific pheromone components or different preferences for particular blend ratios. This variation in the receiver's side is crucial for the co-evolutionary process, allowing populations to track changes in the emitted signal.

The maintenance of genetic variation in pheromone systems within populations can be influenced by factors such as balancing selection, gene flow, and mutation. Balancing selection might favor different pheromone variants in different environments or under different social contexts. Gene flow between populations with different prevalent pheromone blends can introduce new alleles and maintain variation. Mutations continuously introduce new variants into the population.

Understanding the genetic architecture of pheromone production and perception, including the specific genes involved and the nature of allelic variation, is essential for unraveling the evolutionary history and ongoing diversification of pheromone communication systems that utilize compounds like this compound.

Research Applications in Integrated Pest Management Ipm Strategies

Monitoring and Surveillance Tools

Pheromone-baited traps are a cornerstone of insect monitoring and surveillance in IPM programs. semanticscholar.orgresearchgate.netresearchgate.net The use of synthetic pheromones, including 11-octadecenal where it is a key component, allows for the detection of pest presence, estimation of population density, and tracking of population dynamics over time. semanticscholar.orgrroij.com This information is crucial for making informed decisions about the need for and timing of control interventions. semanticscholar.org

Pheromone-Baited Traps for Population Dynamics Assessment

Pheromone traps baited with blends containing (Z)-11-octadecenal have been used to monitor populations of several moth species. For instance, (Z)-11-octadecenal is a component of the sex pheromone of the rice leaf folder, Cnaphalocrocis medinalis. oup.comresearchgate.net Studies have shown that traps baited with a blend including (Z)-11-octadecenal, along with other components like (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, and (Z)-13-octadecen-1-ol in a specific ratio (11:100:24:36), are effective lures for monitoring male C. medinalis moths. oup.comresearchgate.net This monitoring helps in understanding the seasonal distribution and peak activity periods of the pest, which is vital for timely management actions. rroij.comcabidigitallibrary.org

Another example is the spotted bollworm, Earias vittella, where (Z)-11-octadecenal is part of a multi-component sex pheromone blend. rroij.comcabidigitallibrary.org Field testing has indicated that a blend containing (Z)-11-hexadecenal, (E,E)-10,12-hexadecadienal, and (Z)-11-octadecenal in a 2:10:2 ratio was attractive to male E. vittella moths and comparable in attractiveness to virgin females. rroij.comcabidigitallibrary.org Omitting (Z)-11-octadecenal from this blend significantly reduced its attractiveness. cabidigitallibrary.org Pheromone traps utilizing this blend have been developed as a monitoring tool for E. vittella in cotton fields. cabidigitallibrary.org

Data from monitoring trials using pheromone traps can provide valuable insights into pest population fluctuations. For example, monitoring trials for E. vittella in cotton fields in Pakistan indicated a positive correlation between pheromone trap catches and the number of larvae per plant. cabidigitallibrary.org

| Pest Species | Pheromone Blend Components Including this compound | Ratio (if specified) | Application | Source |

| Cnaphalocrocis medinalis | (Z)-11-octadecenal, (Z)-13-octadecenal, (Z)-11-octadecen-1-ol, (Z)-13-octadecen-1-ol | 11:100:24:36 | Monitoring | oup.comresearchgate.net |

| Earias vittella | (Z)-11-hexadecenal, (E,E)-10,12-hexadecadienal, (Z)-11-octadecenal | 2:10:2 | Monitoring | rroij.comcabidigitallibrary.org |

| Actias luna | (Z)-11-octadecenal (as a component tested in blends) | Not specified | Monitoring | researchgate.net |

Mating Disruption Techniques

Mating disruption is an IPM strategy that involves permeating the environment with synthetic sex pheromones to confuse male insects and prevent them from locating females, thereby reducing successful mating and subsequent pest populations. rroij.compei-pusat.orgpei-pusat.orggoogle.com Synthetic pheromones are applied over a large area, overwhelming the natural pheromone trails and disrupting chemical communication. rroij.com

While (Z)-11-octadecenal has been identified as a sex pheromone component for several species, its specific application in mating disruption techniques is often as part of a blend. For example, studies on mating disruption of the yellow stem borer, Scirpophaga incertulas, have utilized blends containing (Z)-13-octadecenal and (Z)-9-octadecenal, among other components. pei-pusat.orgpei-pusat.org Although (Z)-11-octadecenal is mentioned in the context of other rice pests like Cnaphalocrocis medinalis and Chilo suppressalis, its direct role or effectiveness as a mating disruption agent, either alone or in specific blends for these pests, is discussed in relation to its presence in pheromone blends that can interfere with attraction or in multi-component lures used for monitoring and potentially mating disruption. oup.comresearchgate.net The effectiveness of mating disruption can depend on the specific blend and concentration used, as well as the target pest species and environmental conditions. pei-pusat.orgpei-pusat.org